N-[1-(4-ethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide
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Overview
Description
N-[1-(4-ethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of N-[1-(4-ethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-ethylaniline in the presence of a base such as triethylamine . The reaction conditions often include the use of an organic solvent like methanol or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[1-(4-ethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[1-(4-ethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(4-ethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to bacterial enzymes or receptors, inhibiting their activity and thereby preventing bacterial growth and proliferation . Additionally, it may modulate inflammatory pathways, reducing inflammation and associated symptoms .
Comparison with Similar Compounds
N-[1-(4-ethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide can be compared with other furan derivatives, such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound has similar structural features but contains a bromine atom, which may confer different biological activities.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This derivative has shown significant antimicrobial activity and is structurally related to the furan nucleus.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Another related compound with different substituents on the phenyl ring, leading to variations in its pharmacological properties.
Properties
IUPAC Name |
N-[1-(4-ethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-12-6-8-13(9-7-12)18-15(19)11(2)17-16(20)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAJQJMCGBKTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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